molecular formula C19H23N3O6S B12169457 Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester CAS No. 483967-97-1

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester

Cat. No.: B12169457
CAS No.: 483967-97-1
M. Wt: 421.5 g/mol
InChI Key: YRAQUUWITYKXKX-UHFFFAOYSA-N
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Description

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester is an organic compound with a complex structure It is characterized by the presence of a carbamic acid group, a furan ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-aminophenylsulfonyl chloride with 2-furanylmethylamine to form an intermediate. This intermediate is then reacted with 1-piperidinylcarbonyl chloride under controlled conditions to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the furan and piperidine rings contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **Carbamic acid, N-[4-chloro-2-fluoro-5-[[(methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester
  • **Carbamic acid, N-[4-chloro-2-fluoro-5-[[(methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester

Uniqueness

Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The compound Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester is a notable example. This article explores its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 356.42 g/mol

The compound features a piperidine ring, a sulfonamide group, and a furan moiety, which contribute to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperidine nucleus have shown effectiveness against several bacterial strains. A study found that related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity LevelReference
Compound ASalmonella typhiModerateLi et al., 2014
Compound BBacillus subtilisStrongOmar et al., 1996
Carbamic Acid DerivativeE. coliWeakKumar et al., 2009

Anti-inflammatory Properties

Carbamic acid derivatives are also investigated for their anti-inflammatory effects. Studies have shown that such compounds can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. For example, a derivative was found to significantly reduce levels of TNF-alpha and IL-6 in vitro .

Anticancer Potential

The anticancer activity of carbamic acid derivatives is another area of interest. Research has demonstrated that certain compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Case Study: Anticancer Activity Assessment

In a study assessing the cytotoxic effects of a related compound on human cancer cell lines (e.g., HeLa and MCF-7), it was observed that the compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating significant potential for further development as an anticancer agent .

The mechanisms through which carbamic acid derivatives exert their biological effects include:

  • Enzyme Inhibition : Many derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease, with some showing IC50 values in the low micromolar range .
  • Protein Binding Interactions : Studies utilizing bovine serum albumin (BSA) binding assays have indicated that these compounds can effectively bind to serum proteins, influencing their bioavailability and therapeutic efficacy .

Properties

CAS No.

483967-97-1

Molecular Formula

C19H23N3O6S

Molecular Weight

421.5 g/mol

IUPAC Name

methyl N-[4-[2-(furan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate

InChI

InChI=1S/C19H23N3O6S/c1-27-19(24)21-14-7-9-16(10-8-14)29(25,26)22-11-3-2-6-17(22)18(23)20-13-15-5-4-12-28-15/h4-5,7-10,12,17H,2-3,6,11,13H2,1H3,(H,20,23)(H,21,24)

InChI Key

YRAQUUWITYKXKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NCC3=CC=CO3

Origin of Product

United States

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